

# The Dawn of a New Class of Acid Suppressants: The Discovery of Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Omeprazole-magnesium |           |
| Cat. No.:            | B10761632            | Get Quote |

The journey to omeprazole, the first proton pump inhibitor (PPI), began in the late 1970s at the Swedish pharmaceutical company AB Hässle, a part of Astra AB (now AstraZeneca).[1][2][3] Researchers were investigating compounds with anti-secretory properties. An early lead was a pyridylmethylsulfinyl benzimidazole called timoprazole, which showed promise but also had toxicity concerns.[4] Through structural modifications aimed at eliminating toxicity while retaining efficacy, a derivative of timoprazole, omeprazole, was first synthesized in 1979.[1][4] [5]

Omeprazole demonstrated potent and long-lasting inhibition of gastric acid secretion by a novel mechanism: targeting the final step in acid production, the H+/K+-ATPase enzyme, or "proton pump," located in the parietal cells of the stomach.[5][6][7] This was a significant departure from the existing H2-receptor antagonists. After filing an Investigational New Drug (IND) application in 1980 and entering Phase III trials in 1982, omeprazole was launched in Europe in 1988 as Losec.[4] It was subsequently introduced in the United States in 1989, where the brand name was changed to Prilosec in 1990 to avoid confusion with the diuretic Lasix.[1] Omeprazole's superior clinical efficacy quickly established it as the standard of care for acid-related disorders, and by 1996, it became the world's best-selling drug.[4][8]

Timeline of Key Milestones:





Click to download full resolution via product page

Key milestones in the development of omeprazole and esomeprazole.

## **Mechanism of Action: Taming the Proton Pump**

Omeprazole is a prodrug, meaning it is administered in an inactive form.[6] Due to its acidlabile nature, it is formulated in enteric-coated dosage forms to protect it from the acidic environment of the stomach. After passing through the stomach and being absorbed in the small intestine, omeprazole reaches the parietal cells via the bloodstream.[6]

The key to its action lies in its accumulation in the acidic secretory canaliculi of the parietal cells.[5] Here, the acidic environment catalyzes its conversion into the active form, a tetracyclic sulfenamide.[9][10] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme.[6][9] This binding is irreversible and inactivates the proton pump, thus inhibiting the final step of gastric acid secretion.[1][6] The restoration of acid secretion requires the synthesis of new H+/K+-ATPase enzymes.[9]





Click to download full resolution via product page

Mechanism of action of omeprazole in a gastric parietal cell.



# The Evolution to a Single Isomer: The Development of Esomeprazole Magnesium

Omeprazole is a racemic mixture of two stereoisomers, (S)-omeprazole and (R)-omeprazole. [11] The metabolism of omeprazole is stereoselective and primarily occurs in the liver via the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4.[11][12] The (S)-isomer, esomeprazole, is metabolized more slowly than the (R)-isomer, resulting in higher plasma concentrations and a more consistent and pronounced inhibition of acid secretion.[11][13]

In 1987, Astra initiated a research program to develop a new analogue with less interpatient variability.[4] This led to the development of the single (S)-isomer, esomeprazole.[4] Esomeprazole is formulated as a magnesium salt, which improves its stability.[14][15] Esomeprazole magnesium (brand name Nexium) received its first approval in 2000 and demonstrated improved efficacy in healing reflux esophagitis and resolving symptoms compared to racemic omeprazole.[4][16][17]

# Quantitative Analysis: Omeprazole vs. Esomeprazole

Clinical studies have consistently shown that esomeprazole provides more effective acid control than omeprazole at equivalent doses.

**Table 1: Pharmacokinetic Parameters (20 mg Doses, Day** 5)

| Parameter                                                                                             | Racemic<br>Omeprazole | Esomeprazole (S-<br>isomer) | R-omeprazole |
|-------------------------------------------------------------------------------------------------------|-----------------------|-----------------------------|--------------|
| AUC (μmol·h/L)                                                                                        | 1.63                  | 2.84                        | 0.68         |
| Data sourced from a study comparing the pharmacokinetics of the isomers and the racemate after 5 days |                       |                             |              |
| of oral administration.<br>[13]                                                                       |                       |                             |              |



Table 2: Clinical Efficacy in Reflux Esophagitis (8-Week

**Healing Rates**)

| Study                                   | Esomeprazole 40<br>mg | Omeprazole 20 mg | P-value |
|-----------------------------------------|-----------------------|------------------|---------|
| Kahrilas et al. (US<br>Multicenter)[16] | 94.1%                 | 86.9%            | < 0.05  |
| Richter et al. (US<br>Multicenter)[17]  | 93.7%                 | 84.2%            | < 0.001 |
| Data from two large,                    |                       |                  |         |

randomized, double-blind clinical trials comparing the efficacy of esomeprazole and omeprazole in patients with endoscopy-confirmed reflux esophagitis.

# Experimental Protocols Protocol 1: Synthesis of Omeprazole

The synthesis of omeprazole is a multi-step process involving the coupling of a substituted pyridine with a benzimidazole core, followed by oxidation.[18][19]

Step A: Synthesis of the Sulfide Intermediate (5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole)[18]

- Materials: 2-Mercapto-5-methoxybenzimidazole, 2-Chloromethyl-4-methoxy-3,5dimethylpyridine hydrochloride, Sodium hydroxide (NaOH), Ethanol, Water.
- Procedure:
  - 1. Dissolve NaOH (approx. 1.3 equivalents) in ethanol with heating (70-90°C).



- 2. Add 2-mercapto-5-methoxybenzimidazole (1.0 equivalent) and reflux until dissolved.
- 3. Cool the mixture to below 10°C.
- 4. In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.
- 5. Slowly add the aqueous pyridine solution to the cooled benzimidazole solution.
- 6. Allow the reaction temperature to rise to 30°C and maintain for 4 hours.
- 7. Cool the mixture to 10°C, add 500 mL of water, and stir for 12 hours.
- 8. Collect the precipitated white solid by suction filtration and dry to obtain the sulfide intermediate.

### Step B: Oxidation to Omeprazole[18][19]

- Materials: Sulfide intermediate from Step A, meta-Chloroperoxybenzoic acid (m-CPBA),
   Dichloromethane.
- Procedure:
  - 1. Dissolve the sulfide intermediate (1.0 equivalent) in dichloromethane.
  - 2. Cool the solution to a temperature between -20°C and 0°C.
  - 3. Slowly add a solution of m-CPBA (1.0-1.1 equivalents) in dichloromethane to the reaction mixture.
  - 4. Maintain the temperature and stir for 1-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
  - 5. Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution, followed by a brine wash.
  - 6. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude omeprazole.



7. Purify the crude product by recrystallization.



Click to download full resolution via product page

Workflow for the chemical synthesis of omeprazole.

### Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay[21]

This assay determines the inhibitory potential of omeprazole on its target enzyme.

- Enzyme Preparation:
  - 1. Isolate gastric glands from rabbit or hog stomachs.
  - 2. Homogenize the tissue and perform differential centrifugation to obtain the microsomal fraction rich in H+/K+-ATPase.
- Activation of Omeprazole:
  - 1. Pre-incubate omeprazole in an acidic buffer (pH < 4) to convert it to its active sulfenamide form. A neutral buffer incubation serves as a negative control.
- Inhibition Assay:
  - 1. Incubate the prepared enzyme with the activated omeprazole at 37°C.
  - 2. Initiate the ATPase reaction by adding ATP.
  - 3. Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) using a colorimetric method (e.g., Fiske-Subbarow method).



4. Calculate the inhibitory activity of omeprazole by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence.

## Protocol 3: In Vivo Assessment of Gastric Acid Secretion in Humans[21]

This method assesses the effect of omeprazole on gastric acid secretion in human subjects.

- Procedure:
  - 1. A thin, flexible catheter with a pH-sensitive electrode at its tip is passed through the subject's nose and into the stomach.[20]
  - 2. The catheter is connected to a portable data recorder that continuously records the intragastric pH for a 24-hour period.[20]
  - 3. Subjects are administered omeprazole or placebo daily for a set period (e.g., 5-7 days).
  - 4. A 24-hour pH monitoring is performed at baseline and after the treatment period.
  - 5. The primary endpoint is the percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4), which is indicative of effective acid suppression.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Omeprazole Wikipedia [en.wikipedia.org]
- 2. coherentmarketinsights.com [coherentmarketinsights.com]
- 3. Top 20 Omeprazole companies Discovery|PatSnap [discovery.patsnap.com]
- 4. Discovery and development of proton pump inhibitors Wikipedia [en.wikipedia.org]

### Foundational & Exploratory





- 5. The physiological background behind and course of development of the first proton pump inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 7. Mechanism of action of omeprazole. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of action of omeprazole PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. ClinPGx [clinpgx.org]
- 13. PHARMACOKINETICS AND DISPOSITION | Semantic Scholar [semanticscholar.org]
- 14. Novel Esomeprazole Magnesium-Loaded Dual-Release Mini-Tablet Polycap: Formulation, Optimization, Characterization, and In Vivo Evaluation in Beagle Dogs PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2005082888A1 Process for the preparation of magnesium salt of omeprazole Google Patents [patents.google.com]
- 16. Esomeprazole improves healing and symptom resolution as compared with omeprazole in reflux oesophagitis patients: a randomized controlled trial. The Esomeprazole Study Investigators PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of esomeprazole compared with omeprazole in GERD patients with erosive esophagitis: a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Dawn of a New Class of Acid Suppressants: The Discovery of Omeprazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761632#discovery-and-history-of-omeprazole-and-its-magnesium-salt]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com